molecular formula C13H10N2O5S B5836969 methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate

Cat. No. B5836969
M. Wt: 306.30 g/mol
InChI Key: MXKRFHRFSXTIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MNTC, and it is a member of the thiophene family of compounds. MNTC has been shown to exhibit a number of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of MNTC is not fully understood, but it is believed to involve interactions with cellular proteins and other biomolecules. MNTC has been shown to bind to a variety of proteins, including enzymes and receptors, and may modulate their activity in a variety of ways.
Biochemical and Physiological Effects:
MNTC has been shown to exhibit a number of interesting biochemical and physiological effects. For example, MNTC has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, MNTC has been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for a variety of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MNTC is its strong fluorescence properties, which make it a valuable tool for researchers studying cellular processes. Additionally, MNTC is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of MNTC is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are a number of future directions for research on MNTC. One area of interest is the development of new synthetic methods for MNTC and related compounds. Additionally, researchers may continue to explore the potential applications of MNTC as a fluorescent probe for imaging biological systems. Finally, researchers may investigate the potential therapeutic applications of MNTC, particularly in the area of inflammatory diseases.

Synthesis Methods

MNTC can be synthesized using a variety of methods, including the reaction of 2-nitrobenzoic acid with methyl thioglycolate in the presence of a catalyst such as triethylamine. The resulting product can be purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

MNTC has been studied for its potential applications in a number of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of interest for MNTC is its potential as a fluorescent probe for imaging biological systems. MNTC has been shown to exhibit strong fluorescence properties, making it a valuable tool for researchers studying cellular processes.

properties

IUPAC Name

methyl 3-[(2-nitrobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c1-20-13(17)11-9(6-7-21-11)14-12(16)8-4-2-3-5-10(8)15(18)19/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKRFHRFSXTIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.